L-Leucine, N-(aminocarbonyl)-

Description

Contextualization within Amino Acid Chemistry

To fully appreciate the characteristics of N-Carbamoyl-L-leucine, it is essential to first understand the fundamental properties of its precursor, L-leucine, and the nature of the N-carbamoylation reaction.

L-Leucine: Fundamental Biochemical Roles and Derivatives

L-leucine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. wikipedia.org It features a non-polar isobutyl side chain, which classifies it as a branched-chain amino acid (BCAA). wikipedia.org Its fundamental role extends beyond being a simple building block for proteins; it is a key regulator of various metabolic and signaling pathways. metwarebio.com

Table 1: Properties of L-Leucine

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃NO₂ |

| Molar Mass | 131.175 g·mol⁻¹ |

| Acidity (pKa) | 2.36 (carboxyl), 9.60 (amino) |

| Classification | Essential, Branched-Chain Amino Acid (BCAA) |

Data sourced from Wikipedia. wikipedia.org

As an essential amino acid, L-leucine is a crucial component for the biosynthesis of proteins. wikipedia.org It is one of the most abundant amino acids found in high-quality food proteins. nih.gov Approximately 80% of dietary leucine (B10760876) is utilized for protein synthesis. nih.gov Beyond its role as a substrate, leucine also acts as a signaling molecule that actively stimulates muscle protein synthesis and helps suppress protein degradation. nih.govfrontiersin.org

Leucine, along with isoleucine and valine, belongs to the group of branched-chain amino acids (BCAAs), which are primarily metabolized in muscle tissue rather than the liver. mdpi.comjournalagent.com This is due to the low levels of the initial catabolizing enzyme, branched-chain aminotransferase (BCAT), in the liver. frontiersin.orgmdpi.com The catabolism of BCAAs involves two initial, shared enzymatic steps. mdpi.com

The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts leucine into its corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (α-KIC). wikipedia.orgfrontiersin.orgmdpi.com The second step is the oxidative decarboxylation of the BCKA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com Leucine is considered exclusively ketogenic, as its primary metabolic end products are acetyl-CoA and acetoacetate. wikipedia.org

Table 2: Key Enzymes in BCAA Metabolism

| Enzyme | Function | Location |

|---|---|---|

| Branched-chain aminotransferase (BCAT) | Catalyzes the reversible transamination of BCAAs to their respective BCKAs. | Most abundant in skeletal muscle. frontiersin.orgmdpi.com |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Catalyzes the irreversible oxidative decarboxylation of BCKAs. | Abundant in the liver, enabling it to process BCKAs from other tissues. mdpi.com |

Information sourced from MDPI and Frontiers in Physiology. frontiersin.orgmdpi.com

Leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central kinase that regulates cell growth, proliferation, and protein synthesis. metwarebio.complos.orgphysiology.org This activation is a key mechanism through which leucine stimulates muscle protein synthesis. nih.gov The presence of sufficient amino acids, particularly leucine, signals to mTORC1 through the Rag GTPase heterodimers, which promotes the localization of mTOR to the lysosome, leading to its activation. nih.gov Studies have shown that leucyl-tRNA synthetase, the enzyme that attaches leucine to its tRNA, is involved in sensing cellular leucine levels and activating the mTORC1 pathway. plos.orgnih.gov The activation of mTORC1 leads to the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which facilitates an increase in mRNA translation and protein synthesis. metwarebio.comfrontiersin.org

In addition to its well-established role in mTORC1 activation, leucine availability also influences other critical cellular signaling pathways, namely the AMP-activated protein kinase (AMPK) and the general control non-depressible kinase 2 (GCN2) pathways. nih.gov Research in primary hepatocytes has shown that leucine can decrease the phosphorylation (and thus activity) of AMPK. researchgate.net The AMPK pathway is a key cellular energy sensor, and its inhibition by leucine is consistent with leucine's role as a nutrient signal indicating an anabolic state. researchgate.netcore.ac.uk

Conversely, the GCN2 pathway is activated by amino acid deprivation. nih.govnih.gov Leucine deficiency, specifically, leads to increased GCN2 signaling, which results in the phosphorylation of eukaryotic initiation factor 2α (eIF2α). nih.govnih.gov This action generally represses global protein translation but can selectively increase the translation of proteins involved in amino acid biosynthesis. nih.gov Studies have demonstrated that GCN2 is required to upregulate autophagy in response to leucine deprivation, a process that can be associated with the GCN2-dependent inhibition of mTORC1. tandfonline.com Therefore, L-leucine levels act as a critical switch, modulating a complex network of signaling pathways that govern cellular metabolism, protein synthesis, and energy homeostasis. researchgate.netnih.gov

Signaling Functions: Mechanistic Target of Rapamycin (mTOR) Pathway Activation

Overview of N-Carbamoylation in Organic Synthesis and Biochemical Systems

N-carbamoylation is a chemical reaction that introduces a carbamoyl (B1232498) group (-CONH₂) onto a molecule, typically at a nitrogen atom.

In organic synthesis, various methods have been developed to achieve N-carbamoylation. These include the reaction of amino acids with potassium cyanate (B1221674) or urea (B33335) under specific conditions, such as microwave assistance, to produce N-carbamoyl amino acids. researchgate.netresearchgate.net Other synthetic strategies involve the use of carbamoylimidazolium salts, which act as efficient carbamoylating reagents for amines, thiols, and alcohols, often providing high yields without the need for extensive purification. organic-chemistry.orgorganic-chemistry.org Regioselective N-carbamoylation can also be achieved using specific reagents like imidazole (B134444) carboxylates. acs.orgacs.org

In biochemical systems, carbamoylation is a non-enzymatic post-translational modification (NEPTM) where isocyanic acid reacts with free amino groups on proteins, such as the N-terminus or the epsilon-amino group of lysine (B10760008) residues. frontiersin.orgpnas.org Isocyanic acid can be generated from the dissociation of urea or from the metabolism of thiocyanate. pnas.org This modification can alter the structure and function of proteins and has been identified as a hallmark of aging. frontiersin.orgpnas.org For example, carbamoyl phosphate (B84403), an intermediate in the urea cycle and pyrimidine (B1678525) biosynthesis, can act as a carbamoyl donor. frontiersin.orgnih.gov While often viewed as a source of artifacts in proteomics studies using urea, protein carbamylation is also recognized for its role in regulating metabolic processes and its association with various pathologies. frontiersin.org

Table 3: Research Findings on N-Carbamoyl Amino Acid Substrate Specificity

| Compound | Key Structural Features | Enzyme Activity/Findings |

|---|---|---|

| N-Carbamoyl-L-valine | Branched side chain (isopropyl) | Often a favored substrate for amidohydrolases. |

| N-Carbamoyl-L-leucine | Branched side chain (isobutyl) | Exhibits minimal enzyme activity with certain amidohydrolases (e.g., RrCβAA) due to steric hindrance in the active site. |

| N-Carbamoylglycine | No side chain | Shows high maximal reaction velocity (Vmax) but lower affinity compared to the valine derivative. |

This table is a comparative summary based on findings related to enzyme substrate specificity. The data highlights how the structure of the amino acid side chain, such as the bulky isobutyl group in leucine, can significantly impact enzymatic reactions.

Historical and Contemporary Relevance of N-Carbamoylation

N-carbamoylation, the process of adding a carbamoyl group to a molecule, is a non-enzymatic post-translational modification that has been a subject of study for decades. pnas.org Historically, the reaction of cyanate with amino acids and proteins was reported as early as 1960. pnas.org This process can alter the structure, charge, and function of proteins. researchgate.net In contemporary research, N-carbamoylation is recognized as a hallmark of aging and is associated with various physiological and pathological processes. pnas.orgcreative-proteomics.com The accumulation of carbamylated proteins, for instance, is linked to the aging process in mammals. pnas.org

Significance in Amino Acid and Peptide Chemistry

In the field of amino acid and peptide chemistry, N-carbamoylation holds considerable importance. Carbamates, including N-carbamoyl amino acids, are utilized as protecting groups for amines and amino acids during peptide synthesis. acs.orgresearcher.life This strategy is crucial for preventing unwanted side reactions and ensuring the desired peptide sequence is formed. researcher.life The carbamoyl group can be introduced through various methods, including reaction with urea or potassium cyanate. researchgate.netchemicalbook.com Furthermore, N-carbamoyl amino acids are recognized as potential prebiotic precursors to peptides, suggesting a role in the origins of life. researchgate.net

Significance of N-Carbamoyl-L-Leucine as a Research Target

N-Carbamoyl-L-leucine specifically has garnered attention due to the unique properties conferred by the carbamoyl moiety and its potential applications in synthesis.

Potential as a Precursor in Chemical Transformations and Biocatalysis

N-Carbamoyl-L-leucine serves as a valuable precursor in various chemical transformations. For example, N-carbamoyl amino acids can be converted into N-carboxyanhydrides (NCAs), which are important monomers for polypeptide synthesis. researchgate.net

In the field of biocatalysis, N-carbamoyl-L-leucine and its derivatives are key substrates. L-carbamoylases, a class of industrial enzymes, exhibit strict enantiospecificity and are used in the kinetic resolution of racemic mixtures of N-carbamoyl-amino acids to produce optically pure amino acids. nih.govcsic.es Similarly, D-carbamoylases are utilized in the "hydantoinase process" to produce D-amino acids. mdpi.com This process involves the hydrolysis of D-N-carbamoyl amino acids, which can be synthesized from corresponding hydantoins. mdpi.comd-aminoacids.com The broad substrate specificity of these enzymes, including activity towards N-carbamoyl-L-leucine, makes them valuable tools in biotechnology. mdpi.comnih.gov

Data Table: Properties of N-Carbamoyl-L-Leucine

| Property | Value |

| CAS Number | 26117-20-4 chemicalbook.comscbt.com |

| Molecular Formula | C7H14N2O3 chemicalbook.comscbt.com |

| Molecular Weight | 174.2 g/mol chemicalbook.comscbt.com |

| Purity | ≥98% scbt.com |

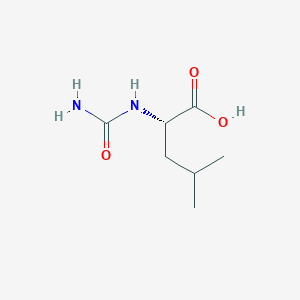

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(carbamoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIBQJHHPDRAGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356768 | |

| Record name | L-Leucine, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26117-20-4 | |

| Record name | L-Leucine, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(carbamoylamino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Pathways for N Carbamoyl L Leucine

Chemical Synthesis Methodologies

The most established chemical method for synthesizing N-Carbamoyl-L-Leucine is the reaction of L-leucine with a cyanate (B1221674) salt in an aqueous solution. researchgate.netrsc.org This approach is a key step in procedures like the Urech hydantoin (B18101) synthesis. beilstein-journals.org Alternative methods, such as using urea (B33335) under microwave conditions, have also been explored for the synthesis of N-carbamoyl-L-amino acids. researchgate.net

N-Carbamoylation of L-Leucine via Aqueous Cyanate Reactivity

The N-carbamoylation of L-leucine is achieved by reacting it with an aqueous solution of cyanate, typically potassium cyanate. researchgate.netrsc.orgbeilstein-journals.orgchemicalbook.com In this reaction, the deprotonated amino group of L-leucine acts as a nucleophile, attacking the electrophilic carbon of the cyanate ion (or its tautomer, isocyanic acid) to form the N-carbamoyl bond. nih.govresearchgate.net This reaction can quantitatively yield the desired N-carbamoyl amino acid under appropriate conditions. researchgate.net The process is foundational for preparing N-carbamoyl amino acids on a preparative scale for applications such as peptide synthesis. researchgate.netrsc.org

Optimization of Reaction Parameters

The efficiency and rate of the N-carbamoylation reaction are highly dependent on several parameters, most notably pH and temperature. researchgate.netrsc.org Theoretical modeling and experimental data have been used to define optimal conditions to maximize yield and minimize reaction time. researchgate.netrsc.orgresearchgate.net

Influence of pH on Reaction Efficiency and Kinetics

The pH of the reaction medium is a critical factor governing the N-carbamoylation of amino acids. researchgate.netrsc.org The reaction efficiency is significantly dependent on pH, with kinetic models showing that the reaction can proceed over a wide pH range, from 5 to 12. researchgate.net The optimal pH for the derivatization is generally in the slightly alkaline range. researchgate.net Computer simulations based on a theoretical model of aqueous cyanate reactivity suggest that the highest reaction efficiency is achieved at a pH between 8.5 and 9. researchgate.netrsc.orgresearchgate.net However, for practical preparative purposes, a slightly lower pH range of 7 to 8 is often preferred. researchgate.netrsc.org This practical adjustment helps to balance reaction efficiency with convenience, keeping reaction times manageable. researchgate.netrsc.org

Table 1: Influence of pH on N-Carbamoylation of L-Amino Acids

| pH Range | Observation | Source |

|---|---|---|

| 5-12 | The reaction is known to work within this wide range. | researchgate.net |

| 7-8 | Preferred practical range for preparative synthesis to maintain reaction times within hours. | researchgate.netrsc.org |

Temperature Dependence and Reaction Time Considerations

Temperature is another key variable that must be controlled to optimize the synthesis of N-Carbamoyl-L-Leucine. Studies have explored various temperatures to find a balance between reaction rate and product stability. While higher temperatures can accelerate the reaction, they may also promote side reactions or degradation.

For practical synthesis on a preparative scale, moderate temperatures of 40–50 °C are recommended in conjunction with a pH of 7–8, which allows the reaction to complete within a few hours. researchgate.netrsc.org Other reported conditions include reacting L-leucine with potassium cyanate in water at 60°C for 4 hours. chemicalbook.com Microwave-assisted synthesis has also been employed, significantly shortening reaction times; for instance, the N-carbamylation of L-phenylalanine was achieved at 80°C in just one hour. beilstein-journals.org

Table 2: Temperature and Time Parameters for N-Carbamoylation

| Temperature | Time | Method | Source |

|---|---|---|---|

| 40–50 °C | A few hours | Conventional Heating | researchgate.netrsc.org |

| 60 °C | 4 hours | Conventional Heating | chemicalbook.com |

Preparative Scale Synthesis and Yield Enhancement

The methodologies for N-carbamoylation of L-leucine have been successfully scaled for preparative purposes, enabling synthesis from the gram to the kilogram scale. researchgate.netrsc.org By optimizing reaction conditions, such as pH and temperature, high yields can be achieved. For example, the reaction of L-leucine with potassium cyanate at 60°C has been reported to produce N-Carbamoyl-L-Leucine with a 96% yield. chemicalbook.com Using an excess of the cyanate reagent, as seen in microwave-assisted procedures where a five-fold excess of potassium cyanate was used, can also drive the reaction to completion and ensure high conversion of the starting amino acid. beilstein-journals.org

Chemoenzymatic and Enzymatic Approaches for N-Carbamoyl-L-Leucine Synthesis or Derivatization

While direct chemical synthesis is the primary route to N-Carbamoyl-L-Leucine, enzymatic methods are crucial for its stereoselective derivatization, particularly in processes aimed at producing pure L-amino acids. mdpi.com In these multi-enzyme cascade systems, N-Carbamoyl-L-Leucine can act as a substrate.

For instance, L-N-carbamoylases (or L-carbamoylases) are enzymes that specifically hydrolyze N-carbamoyl-L-amino acids to produce the corresponding L-amino acid. mdpi.com This is a key step in the "hydantoinase process," which is used for the industrial production of optically pure amino acids. mdpi.commdpi.com Conversely, enzymes like D-carbamoylase show strong specificity for N-carbamoyl-D-amino acids and are not active against N-carbamoyl-L-amino acids such as N-Carbamoyl-L-Leucine. mdpi.com The use of an N-carbamoyl amino acid racemase can convert the D-form into the L-form, which then serves as the substrate for the L-N-carbamoylase, allowing for a theoretical 100% conversion to the desired L-amino acid. mdpi.com

Direct chemoenzymatic synthesis of N-Carbamoyl-L-Leucine itself is less common, with enzymes being more prominently used for subsequent transformations. nsf.govnih.gov

Exploration of Enzymatic Carbamoylation Pathways

The enzymatic synthesis of N-carbamoyl-L-leucine, a key intermediate in the production of enantiomerically pure L-amino acids, leverages the high selectivity of specific enzymes. This biocatalytic approach offers a significant advantage over chemical synthesis methods by operating under mild conditions and yielding products with high stereochemical purity.

Substrate Specificity of Carbamoylases for L-Stereoisomers

N-Carbamoyl-L-amino acid amidohydrolases, commonly known as L-carbamoylases, are pivotal enzymes in the enzymatic resolution of amino acids. These enzymes exhibit strict enantiospecificity, meaning they selectively act on the L-stereoisomer of N-carbamoyl amino acids. nih.gov This characteristic is fundamental to their application in producing optically pure L-amino acids. nih.gov

The substrate scope of L-carbamoylases can be broad, but the affinity for different substrates varies. For instance, the L-N-carbamoylase from the newly isolated Brevibacillus reuszeri HSN1 demonstrated activity on a range of N-carbamoyl amino acid derivatives. researchgate.net Its highest activity was observed with N-carbamoyl-L-methionine, but it also processes other substrates, indicating its potential as a versatile biocatalyst. researchgate.net However, some L-carbamoylases show limited or no activity towards certain N-carbamoyl amino acids. The enzyme from Alcaligenes xylosoxidans, for example, has broad specificity for many carbamoyl-L-amino acids but is inactive on the carbamoyl (B1232498) derivatives of glutamate, aspartate, arginine, tyrosine, or tryptophan. qmul.ac.uk Similarly, an enzyme from Rhodococcus sp. shows low activity towards N-carbamoyl-L-leucine.

This substrate specificity is a critical factor in designing efficient biocatalytic systems. The branched structure of leucine (B10760876) can sometimes hinder the binding and catalytic efficiency of certain carbamoylases.

Table 1: Substrate Specificity of Various L-Carbamoylases

| Enzyme Source | Preferred Substrate(s) | Substrates with Low/No Activity | Reference |

|---|---|---|---|

| Brevibacillus reuszeri HSN1 | N-carbamoyl-L-methionine | Not specified | researchgate.net |

| Alcaligenes xylosoxidans | Broad (aliphatic) | N-carbamoyl derivatives of glutamate, aspartate, arginine, tyrosine, tryptophan | qmul.ac.uk |

| Rhodococcus sp. | N-carbamoyl-L-β-alanine | N-carbamoyl-L-leucine, N-carbamoyl-L-valine |

Role of Carbamoyl Phosphate (B84403) Synthetases in Carbamoyl Group Transfer

Carbamoyl phosphate synthetases (CPS) are crucial enzymes involved in the initial steps of metabolic pathways that require a carbamoyl group, such as the urea cycle and pyrimidine (B1678525) biosynthesis. wisc.edu These enzymes catalyze the synthesis of carbamoyl phosphate from bicarbonate, ammonia (B1221849) (often derived from glutamine), and two molecules of ATP. wisc.edu The carbamoyl phosphate then serves as a carbamoyl group donor.

This reaction proceeds through a series of steps involving the phosphorylation of bicarbonate to form carboxyphosphate, which then reacts with ammonia to form carbamate (B1207046). Finally, carbamate is phosphorylated to yield carbamoyl phosphate. wisc.edu The ammonia required for this reaction is often generated in a channel within the enzyme complex from the hydrolysis of glutamine.

While CPS is not directly involved in the carbamoylation of L-leucine to form N-carbamoyl-L-leucine in the widely used "hydantoinase process," its role in providing the essential carbamoyl group donor, carbamoyl phosphate, is fundamental in various biological carbamoylation reactions. wisc.edubritannica.com In the context of amino acid metabolism, the carbamoyl group from carbamoyl phosphate is transferred to ornithine by ornithine transcarbamoylase to form citrulline in the urea cycle. britannica.com This highlights the general mechanism of enzymatic carbamoyl group transfer.

Derivatization of L-Leucine to Related N-Acylated Forms in Biocatalytic Systems

The biocatalytic derivatization of L-leucine into N-acylated forms is a common strategy, particularly in the context of kinetic resolution to produce enantiomerically pure amino acids. Acylases, specifically aminoacylases (N-acylamino-acid amidohydrolases), are widely used for this purpose. researchgate.netnih.gov These enzymes demonstrate high enantioselectivity for the hydrolysis of N-acyl-L-α-amino acids. researchgate.net

In a typical kinetic resolution process, a racemic mixture of an N-acylated amino acid (e.g., N-acetyl-D,L-leucine) is exposed to an L-aminoacylase. The enzyme selectively hydrolyzes the N-acyl-L-leucine to L-leucine and the corresponding acid, leaving the unreacted N-acyl-D-leucine. The resulting L-leucine and N-acyl-D-leucine can then be separated. This method has been a cornerstone of industrial biotechnology for producing enantiomerically pure L-amino acids. nih.govuni-duesseldorf.de

The choice of the acyl group can influence the efficiency of the enzymatic reaction. While acetyl and formyl groups are commonly used, other acyl groups can also be employed. qmul.ac.ukresearchgate.net Besides hydrolysis for resolution, enzymes can also be used for the direct synthesis of N-acyl amino acids, although this is often more challenging. nih.gov

Biocatalytic Considerations for Enantiomeric Purity Control in Amino Acid Conversions

Achieving high enantiomeric purity is a primary goal in the synthesis of chiral compounds like amino acids for pharmaceutical and other applications. nih.gov Biocatalysis offers powerful tools for this, primarily through kinetic resolution and asymmetric synthesis. units.itmdpi.com

In kinetic resolution, the maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is typically left unreacted. units.it To overcome this limitation, dynamic kinetic resolution (DKR) systems have been developed. DKR combines the enantioselective enzymatic reaction with in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of up to 100%. units.it

A prominent example of DKR in amino acid synthesis is the "hydantoinase process." nih.govmdpi.com This multi-enzyme cascade is used to produce both D- and L-amino acids. For L-amino acid production, the process can involve a hydantoinase that hydrolyzes a D,L-5-monosubstituted hydantoin to the corresponding N-carbamoyl-amino acid, a hydantoin racemase to racemize the remaining hydantoin, an N-carbamoyl-amino acid racemase, and finally, an L-carbamoylase that specifically hydrolyzes the N-carbamoyl-L-amino acid to the desired L-amino acid. mdpi.comfrontiersin.org This system efficiently converts the entire racemic starting material into a single, optically pure amino acid. mdpi.com

The choice of enzymes, their stability, and the reaction conditions (pH, temperature, cofactors) are all critical for controlling the enantiomeric excess (e.e.) of the final product. nih.govmdpi.com For instance, a one-pot, three-enzyme system for producing D-amino acids from α-keto acids demonstrated that controlling factors like temperature and substrate concentration could lead to an enantiomeric excess exceeding 99%. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Carbamoyl-L-Leucine |

| L-Leucine |

| D-Leucine |

| N-Carbamoyl-D-Leucine |

| N-Acetyl-D,L-leucine |

| N-Acetyl-L-leucine |

| N-Acetyl-D-leucine |

| N-Carbamoyl-L-methionine |

| N-Carbamoyl-L-valine |

| N-Carbamoyl-L-β-alanine |

| Glutamate |

| Aspartate |

| Arginine |

| Tyrosine |

| Tryptophan |

| Carbamoyl phosphate |

| Ornithine |

| Citrulline |

| Bicarbonate |

| Carboxyphosphate |

| Carbamate |

| Ammonia |

| Glutamine |

| 5-Isopropylhydantoin |

| L-tert-leucine |

| L-methionine |

| L-norvaline |

| L-norleucine |

| L-aminobutyric acid (L-ABA) |

| L-homophenylalanine |

| L-valine |

| L-phenylglycine |

| L-phenylalanine |

| L-para-hydroxy-phenylglycine |

| L-tryptophan |

| Phenylpyruvic acid (PPA) |

| D-phenylalanine (D-Phe) |

| D-glutamate |

| Pyruvate |

| Indol-3-pyruvate |

| 2-oxobutyrate |

| α-ketoglutarate |

| (R)-2-hydroxyglutarate |

| D-glucose |

| 2-oxovalerate |

| 2-oxo-4-phenylbutyrate |

| D-norvaline |

| D-homophenylalanine |

| N-formyl-aminobutyric acid |

| L-methionine-(S)-sulfoxide |

| N-acetyl-methionine (N-acetyl-Met) |

| (S)-phenylalanine |

| 5,5,5-trifluoroleucine |

| 4,4,4-trifluorovaline |

| N-lauroyl-L-glutamic acid |

| N-oleoyl-L-glutamic acid |

| Nα-lauroyl-L-arginine |

| N-acetyl-L-aspartate |

| N-acetyl-aspartyl-glutamate |

| D-p-hydroxyphenylglycine (D-HPG) |

| N-carbamoyl-D-p-hydroxyphenylglycine (CpHPG) |

| D-tryptophan |

| L-indolylmethylhydantoin |

| D-2-aminobutyric acid |

| L-threonine |

| 2-oxo-4-methylvaleric acid |

| D-isoleucine |

| D-valine |

| 1-aminoethanephosphonic acid |

| (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester |

| (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester |

| (R)-allylic alcohol |

| (S)-3,5-bistrifluoromethylphenyl ethanol |

| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid |

| (S)-aspartate |

| Keto acid 104 |

Advanced Spectroscopic and Chromatographic Characterization of N Carbamoyl L Leucine

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio of ions, enabling the elucidation of molecular weight and elemental composition, as well as detailed structural analysis through fragmentation.

High-Resolution Mass Spectrometry for Molecular Mass and Elemental Composition Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. wiley-vch.de For N-Carbamoyl-L-Leucine (C₆H₁₂N₂O₃), the theoretical exact mass is 174.077 g/mol . HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this with high precision, often to within a few parts per million (ppm). wiley-vch.de This level of accuracy allows for the confident assignment of the molecular formula by distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The use of techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is common for analyzing such compounds in complex mixtures. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is instrumental in determining the structure of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. unt.edu In a typical MS/MS experiment for N-Carbamoyl-L-Leucine, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. unt.edu

The fragmentation pattern provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for amino acid derivatives include the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the peptide-like backbone. wiley-vch.deresearchgate.net For N-Carbamoyl-L-Leucine, characteristic fragment ions would arise from the cleavage of the carbamoyl (B1232498) group and the leucine (B10760876) side chain. The differentiation of isomeric amino acids like leucine and isoleucine can be achieved through specific fragmentation patterns observed in MS/MS spectra. rsc.orgwvu.edu The analysis of these fragment ions allows for the unambiguous confirmation of the N-carbamoyl-L-leucine structure. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation and Functional Group Assignment

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of N-Carbamoyl-L-Leucine. mdpi.comnih.gov The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. mdpi.com For N-Carbamoyl-L-Leucine, one would expect to observe signals corresponding to the protons of the isobutyl side chain, the α-proton, and the protons of the carbamoyl group. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.nethmdb.ca Distinct signals would be present for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamoyl group, the α-carbon, and the carbons of the isobutyl side chain. researchgate.net The chemical shifts of these signals are indicative of their electronic environment and help in assigning the functional groups. ipb.pt

Table 1: Predicted NMR Data for N-Carbamoyl-L-Leucine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~4.0-4.5 | ~50-60 |

| β-CH₂ | ~1.5-1.8 | ~40-45 |

| γ-CH | ~1.6-1.9 | ~24-28 |

| δ-CH₃ | ~0.9 | ~21-25 |

| Carbamoyl NH₂ | ~5.5-7.5 | - |

| Carboxylic acid OH | ~10-12 | - |

| Carbamoyl C=O | - | ~158-162 |

| Carboxylic acid C=O | - | ~175-180 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

Advanced NMR techniques are employed to gain deeper insights into the three-dimensional structure and dynamics of molecules. researchgate.net For N-Carbamoyl-L-Leucine, these methods can confirm the L-stereochemistry and analyze its conformational preferences in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR experiment provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation.

Correlation Spectroscopy (COSY): COSY experiments reveal scalar couplings between protons, helping to establish the connectivity of the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N, aiding in the assignment of carbon and nitrogen signals. ipb.pt

These advanced techniques, often used in combination, provide a comprehensive picture of the molecular structure and dynamics of N-Carbamoyl-L-Leucine in solution. nih.govnih.gov

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman)

For N-Carbamoyl-L-Leucine, FTIR and Raman spectra would exhibit characteristic bands for the various functional groups. mdpi.compreprints.org

N-H stretching vibrations from the carbamoyl and amino groups would appear in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations from the alkyl side chain would be observed around 2800-3000 cm⁻¹.

C=O stretching vibrations are particularly informative. The carboxylic acid carbonyl and the carbamoyl carbonyl will have distinct stretching frequencies, typically in the range of 1600-1750 cm⁻¹. The exact positions can provide information about hydrogen bonding and the local environment of these groups. nih.gov

N-H bending vibrations (amide II band) are also characteristic and appear around 1550-1650 cm⁻¹. researchgate.net

C-N stretching vibrations would be found in the fingerprint region of the spectrum.

Raman spectroscopy, which is based on inelastic scattering of light, provides complementary information to FTIR. scielo.brnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectroscopy allows for a more complete vibrational analysis and structural characterization of N-Carbamoyl-L-Leucine. researchgate.netmdpi.comlew.ro

Table 2: Key Vibrational Bands for N-Carbamoyl-L-Leucine

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amide/Carbamoyl) | Stretching | 3200 - 3400 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1760 |

| C=O (Carbamoyl) | Stretching (Amide I) | 1630 - 1695 |

| N-H (Amide/Carbamoyl) | Bending (Amide II) | 1510 - 1580 |

Identification of Characteristic Absorption Bands of Amide and Carboxyl Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, such as N-Carbamoyl-L-Leucine. The absorption of infrared radiation corresponds to specific molecular vibrations, primarily stretching and bending modes. The amide and carboxyl groups of N-Carbamoyl-L-Leucine exhibit characteristic absorption bands that confirm its structure.

The amide group has several distinct vibrational modes. libretexts.org The N-H stretching vibration appears as a strong, somewhat broad band in the region of 3500-3100 cm⁻¹. libretexts.org The carbonyl (C=O) stretching of the amide, known as the Amide I band, is typically very strong and found around 1710 cm⁻¹, although its position is sensitive to hydrogen bonding. libretexts.orgnih.gov The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is observed in the 1580-1480 cm⁻¹ range. nih.gov Furthermore, the Amide III band, a complex mix of C-N stretching and N-H bending, appears between 1400-1220 cm⁻¹. nih.gov

The carboxylic acid group also presents highly characteristic IR absorptions. The most notable is the O-H stretching vibration, which gives rise to a very broad and strong band spanning a wide range from 3500 cm⁻¹ down to 2800 cm⁻¹. libretexts.orgvscht.cz This broadening is a result of strong hydrogen bonding between molecules in the solid state or in concentrated solutions. The carbonyl (C=O) stretch of the carboxylic acid is also a prominent, sharp band found around 1710 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Bands for Functional Groups in N-Carbamoyl-L-Leucine This table is generated based on established principles of infrared spectroscopy.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxyl | O-H Stretch | 3500 - 2800 | Very broad, strong |

| Amide | N-H Stretch | 3500 - 3100 | Strong, somewhat broad |

| Carbonyl (Amide I & Carboxyl) | C=O Stretch | ~1710 | Strong, sharp |

| Amide II | N-H Bend & C-N Stretch | 1580 - 1480 | Moderate to strong |

| Amide III | C-N Stretch & N-H Bend | 1400 - 1220 | Moderate |

Conformational Analysis through Vibrational Fingerprint Regions

For N-Carbamoyl-L-Leucine, the specific frequencies and intensities of peaks in the fingerprint region are influenced by the spatial arrangement of the isobutyl side chain relative to the carbamoyl and carboxyl moieties. Rotations around the Cα-Cβ and other single bonds result in different stable conformers, each with a unique vibrational signature.

Techniques like Vibrational Circular Dichroism (VCD) are especially powerful for conformational studies of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light. Studies on similar N-blocked amino acids have demonstrated that VCD spectra are sensitive to intermolecular interactions and the formation of diastereomeric complexes, with specific VCD bands assigned to vibrations of the amide, carbamate (B1207046), and carboxylate groups providing conformational details. researchgate.net These spectroscopic methods allow researchers to probe the preferred solution-state conformation and understand how the molecule interacts with its environment or other chiral molecules. researchgate.net

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of N-Carbamoyl-L-Leucine and for its quantitative analysis in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

The purity of N-Carbamoyl-L-Leucine can be determined by monitoring the chromatogram for the presence of any extraneous peaks, which may correspond to starting materials, by-products, or degradation products. Quantitative analysis is achieved by integrating the peak area of the analyte and comparing it to a calibration curve constructed from standards of known concentration.

Methodologies developed for the analysis of other N-carbamoyl-amino acids are directly applicable. For instance, a method for analyzing N-carbamoyl-l-methionine utilized a C18 column with a mobile phase of 90% phosphoric acid (20 mM, pH 3.2) and 10% methanol, with UV detection at 210 nm. nih.gov Another approach for related compounds used a mobile phase of 0.1% (v/v) formic acid solution and acetonitrile. nih.gov The choice of mobile phase composition, pH, and detector wavelength is optimized to achieve the best separation and sensitivity for N-Carbamoyl-L-Leucine.

Table 2: Example HPLC Conditions for Analysis of N-Carbamoyl-Amino Acids This table summarizes typical conditions reported for the analysis of compounds structurally similar to N-Carbamoyl-L-Leucine.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Luna C18 (4.6 × 250 mm) nih.gov | Poroshell 120 EC18 (4.6 x 50 mm) nih.gov |

| Mobile Phase | 90% Phosphoric acid (20 mM, pH 3.2), 10% Methanol nih.gov | 90% Formic acid solution (0.1% v/v), 10% Acetonitrile nih.gov |

| Flow Rate | 0.75 mL/min nih.gov | 0.5 mL/min nih.gov |

| Detection | UV at 210 nm nih.gov | UV at 230 nm nih.gov |

| Application | Purity and Quantitative Analysis | Enzymatic Assay Monitoring |

Chiral Chromatography for Enantiomeric Excess Determination and Separation

Since N-Carbamoyl-L-Leucine is a chiral compound, distinguishing between its enantiomers (L- and D-forms) is critical, particularly in biological and pharmaceutical contexts. rsc.org Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. researchgate.net This technique relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is most often part of the chiral stationary phase (CSP). utwente.nl

Direct chiral separation is achieved by using a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are widely used and have proven effective for the separation of various N-derivatized amino acids. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ in energy for the two enantiomers, leading to different retention times.

Another class of effective chiral selectors includes quinine (B1679958) and its derivatives. utwente.nl Carbamylated quinine derivatives, in particular, have shown high selectivity for N-derivatized amino acids through ion-pair formation and specific hydrogen bonding interactions. utwente.nl By using an appropriate chiral HPLC method, one can not only separate the L- and D-enantiomers of N-carbamoyl-leucine but also accurately quantify the amount of each, which is essential for quality control in stereoselective synthesis and enzymatic resolution processes.

Enzymatic Transformations and Metabolic Interplay of N Carbamoyl L Leucine

Enzymes Exhibiting Activity Towards N-Carbamoyl-L-Amino Acids

A variety of enzymes have been identified that can process N-carbamoyl-L-amino acids, including N-Carbamoyl-L-Leucine. These enzymes are crucial in both natural metabolic pathways and industrial biotechnological applications for the production of optically pure amino acids. nih.gov The "hydantoinase process," for instance, utilizes a cascade of enzymes, including N-carbamoyl-L-amino acid amidohydrolases, to convert D,L-5-monosubstituted hydantoins into enantiomerically pure L-amino acids. nih.govgenome.jp

Characterization of N-Carbamoyl-β-Alanine Amidohydrolase (NCβAA) Activity on N-Carbamoyl-L-Leucine

N-Carbamoyl-β-alanine amidohydrolase (NCβAA), also known as β-ureidopropionase, is an enzyme primarily involved in the reductive degradation of pyrimidines. asm.org However, some NCβAAs have demonstrated broader substrate specificity, including the ability to hydrolyze N-carbamoyl-α-amino acids. asm.orgnih.gov

Studies on NCβAA from Rhizobium radiobacter MDC 8606 (RrCβAA) have shown that while the enzyme has a clear preference for linear carbamoyl (B1232498) substrates, it exhibits very low activity towards N-Carbamoyl-L-Leucine. biorxiv.org This suggests that the branched, hydrophobic side chain of leucine (B10760876) presents a steric hindrance within the active site of this particular enzyme. biorxiv.org Similarly, research on NCβAA from Agrobacterium tumefaciens C58 (βcarAt) indicates that it can hydrolyze a range of N-carbamoyl-α-amino acids, though its highest efficiency is not with branched-chain amino acid derivatives like N-Carbamoyl-L-Leucine. asm.org

Investigation of Fe(II)/α-Ketoglutarate-Dependent Dioxygenases Accepting N-Carbamoyl-L-Leucine as a Substrate (e.g., SadA)

Fe(II)/α-ketoglutarate-dependent dioxygenases represent another class of enzymes capable of modifying N-substituted amino acids. nih.gov SadA, a dioxygenase from Burkholderia ambifaria AMMD, has been identified as an enzyme that can catalyze the β-hydroxylation of various N-substituted L-amino acids. researchgate.netresearchgate.net

Research has shown that SadA accepts N-Carbamoyl-L-Leucine as a substrate, catalyzing its hydroxylation. researchgate.net This activity is part of a broader substrate scope that includes other N-substituted leucines like N-formyl and N-acetyl L-leucine. researchgate.net The primary product of SadA's action on N-succinyl L-leucine is N-succinyl-L-threo-β-hydroxyleucine, with high diastereoselectivity. researchgate.netresearchgate.net While the specific kinetics for N-Carbamoyl-L-Leucine are not as extensively detailed as for N-succinyl-L-leucine, the acceptance of N-Carbamoyl-L-Leucine as a substrate by SadA highlights a different enzymatic transformation pathway beyond simple hydrolysis. researchgate.netnih.gov

Stereoselectivity and Substrate Specificity Profiling of Degradative Enzymes

Enzymes that degrade N-carbamoyl amino acids, particularly N-carbamoyl-L-amino acid amidohydrolases (L-carbamoylases), are highly valued for their strict stereospecificity. nih.gov These enzymes are typically specific for the L-enantiomer of N-carbamoyl amino acids and show no activity towards the corresponding D-forms. biorxiv.orgmdpi.com This L-enantio-selectivity is a cornerstone of their application in the production of optically pure L-amino acids. nih.gov

The substrate specificity of these enzymes is influenced by the nature of the amino acid side chain. For instance, N-carbamoyl-L-amino acid amidohydrolase from Alcaligenes xylosoxidans demonstrates a high affinity for N-carbamoyl-L-amino acids with long-chain aliphatic or aromatic substituents, while also hydrolyzing those with shorter chains. nih.gov In contrast, the RrCβAA from Rhizobium radiobacter shows a preference for linear substrates and has low activity against branched-chain substrates like N-Carbamoyl-L-Leucine and N-carbamoyl-L-valine. biorxiv.org This suggests that the architecture of the enzyme's active site plays a critical role in determining which substrates can be accommodated and efficiently hydrolyzed. Some enzymes, like the one from Pseudomonas sp. strain ON-4a, are strictly specific for the L-form of N-carbamoyl-amino acids. nih.gov

In Vitro Enzymatic Kinetics and Mechanistic Studies

Understanding the kinetic parameters and mechanistic details of enzymes acting on N-Carbamoyl-L-Leucine is essential for optimizing their use in biocatalytic processes.

Determination of Steady-State Kinetic Parameters (Km, kcat)

While specific Km and kcat values for N-Carbamoyl-L-Leucine are not always available, studies on related substrates provide insights into enzyme efficiency. For example, the characterization of various N-carbamoyl-L-amino acid amidohydrolases reveals a wide range of catalytic efficiencies depending on the substrate. The enzyme from Alcaligenes xylosoxidans shows varying affinities for different N-carbamoyl-L-amino acids. nih.gov

The following table presents a summary of the relative activities of some enzymes towards different N-carbamoyl amino acids, which can provide a comparative context for the activity on N-Carbamoyl-L-Leucine.

| Enzyme Source | Substrate | Relative Activity (%) |

|---|---|---|

| Rhizobium radiobacter MDC 8606 (RrCβAA) | N-carbamoyl-L-β-alanine | 100 |

| N-carbamoyl-L-α-alanine | ~50 | |

| N-carbamoyl-L-leucine | Very Low | |

| Alcaligenes xylosoxidans | N-carbamoyl-L-amino acids (long-chain aliphatic/aromatic) | High Affinity |

| N-carbamoyl-L-amino acids (short-chain) | Good Activity |

Data derived from studies on the respective enzymes. biorxiv.orgnih.gov Note: "Very Low" and "High Affinity/Good Activity" are qualitative descriptions from the source material.

Analysis of Enzyme Inhibition, Activation, and Cofactor Requirements

The activity of enzymes that metabolize N-Carbamoyl-L-Leucine is often dependent on specific cofactors and can be influenced by inhibitors and activators.

N-carbamoyl-L-amino acid amidohydrolases frequently require divalent metal ions for their activity. nih.gov For instance, the enzyme from Alcaligenes xylosoxidans needs Mn²⁺, Ni²⁺, or Co²⁺. nih.gov Similarly, the N-carbamoyl-L-cysteine amidohydrolase from Pseudomonas sp. strain ON-4a requires Mn²⁺ for its activity. nih.gov The activity of these enzymes can be significantly inhibited by metal-chelating agents like EDTA and sulfhydryl reagents. nih.govnih.gov For example, the NCβAA from Agrobacterium tumefaciens C58 is completely inactivated by the metal-chelating agent 8-hydroxyquinoline-5-sulfonic acid (HQSA), and its activity can be restored by adding divalent metal ions such as Mn²⁺, Ni²⁺, and Co²⁺. asm.orgnih.gov

Fe(II)/α-ketoglutarate-dependent dioxygenases, such as SadA, have a distinct set of requirements, with Fe(II) and α-ketoglutarate being essential for their catalytic cycle. nih.gov

The following table summarizes the cofactor requirements and inhibitors for some relevant enzymes.

| Enzyme | Enzyme Source | Required Cofactors | Inhibitors |

|---|---|---|---|

| N-Carbamoyl-L-amino acid amidohydrolase | Alcaligenes xylosoxidans | Mn²⁺, Ni²⁺, Co²⁺ | Sulfhydryl reagents |

| N-Carbamoyl-L-cysteine amidohydrolase | Pseudomonas sp. strain ON-4a | Mn²⁺ | EDTA, Hg²⁺, Sulfhydryl reagents |

| N-Carbamoyl-β-Alanine Amidohydrolase (NCβAA) | Agrobacterium tumefaciens C58 | Mn²⁺, Ni²⁺, Co²⁺ | 8-hydroxyquinoline-5-sulfonic acid (HQSA) |

| SadA | Burkholderia ambifaria AMMD | Fe(II), α-Ketoglutarate | Not specified in provided context |

Information compiled from various studies. asm.orgnih.govnih.govnih.gov

Potential Role in Nitrogen Metabolism and Related Biochemical Pathways

N-Carbamoyl-L-leucine, as a derivative of the essential amino acid leucine, is positioned at a critical juncture of cellular metabolism. Its structure suggests a potential involvement in nitrogen handling and amino acid homeostasis, drawing parallels to other carbamoylated intermediates in fundamental biochemical pathways.

The primary analogy for N-carbamoyl-L-leucine's role in nitrogen metabolism stems from the central metabolite, carbamoyl phosphate (B84403). Carbamoyl phosphate is a key intermediate in two major metabolic pathways: the urea (B33335) cycle for nitrogen disposal and the de novo synthesis of pyrimidines. nih.govmarmara.edu.tr In both pathways, a carbamoyl group is transferred to an acceptor molecule.

In the urea cycle, carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia (B1221849) and bicarbonate in the mitochondria. nih.govnews-medical.net This carbamoyl phosphate then donates its carbamoyl group to ornithine to form citrulline, initiating the cycle that ultimately leads to urea production for nitrogen excretion. marmara.edu.trnews-medical.net

Similarly, in pyrimidine (B1678525) biosynthesis, the cytosolic enzyme carbamoyl phosphate synthetase II (CPS II) produces carbamoyl phosphate from glutamine. nih.govumich.edu This is followed by the transfer of the carbamoyl group to aspartate by aspartate transcarbamoylase, forming N-carbamoyl-L-aspartate, a direct precursor to the pyrimidine ring. umich.edunih.govumaryland.edu

The structural similarity between N-carbamoyl-L-leucine and N-carbamoyl-L-aspartate suggests a hypothetical parallel. While N-carbamoyl-L-aspartate is a committed intermediate in pyrimidine synthesis, the metabolic fate of N-carbamoyl-L-leucine is less defined. It is conceivable that N-carbamoyl-L-leucine could, under certain cellular conditions, interact with enzymes of these pathways, although direct evidence for this is limited. The enzymatic hydrolysis of N-carbamoyl-L-leucine to L-leucine and carbamoyl phosphate, or a similar moiety, could theoretically feed into these nitrogen-handling systems.

Leucine metabolism is a well-characterized pathway involving both catabolic breakdown for energy and anabolic use in protein synthesis. wikipedia.org The primary catabolic pathway for leucine begins with its transamination to α-ketoisocaproate (α-KIC), which is then further metabolized to acetyl-CoA and acetoacetate. wikipedia.org

The introduction of a carbamoyl group to leucine creates N-carbamoyl-L-leucine, a compound not typically considered a standard intermediate in the canonical leucine catabolic or anabolic pathways. However, its existence and potential enzymatic processing suggest a possible alternative or supplementary route. Enzymes known as N-carbamoyl-L-amino acid amidohydrolases (L-carbamoylases) have been identified that can hydrolyze N-carbamoyl-L-amino acids back to their corresponding L-amino acid. nih.gov The presence of such an enzyme specific for N-carbamoyl-L-leucine would provide a direct link back to the main leucine metabolic pool, allowing it to be utilized for either protein synthesis or energy production. scielo.br

Conversely, the formation of N-carbamoyl-L-leucine from leucine would represent a modification that could temporarily sequester leucine from the active metabolic pool, potentially for regulatory purposes or as a means of nitrogen storage. The reversibility of this reaction would be key to its integration with leucine anabolism and catabolism.

Cellular nitrogen homeostasis is maintained by a delicate balance between the intake, synthesis, degradation, and excretion of nitrogen-containing compounds, primarily amino acids. cambridge.org The urea cycle in the liver is the primary pathway for the disposal of excess nitrogen. marmara.edu.trbasicmedicalkey.com

N-carbamoyl-L-leucine could contribute to nitrogen homeostasis in several hypothetical ways. If hydrolyzed, it would release L-leucine and a nitrogen-containing carbamoyl group. The L-leucine can be utilized as needed, while the carbamoyl group could potentially be channeled into the urea cycle for excretion, thus aiding in the removal of excess nitrogen. This is analogous to how the nitrogen from other amino acids is collected and funneled into urea synthesis. basicmedicalkey.com

Alternatively, the formation of N-carbamoyl-L-leucine could serve as a temporary, non-toxic storage form of nitrogen and leucine. This could be particularly relevant in conditions of fluctuating nitrogen availability. A structural analog, N-carbamylglutamate (NCG), is known to activate carbamoyl-phosphate synthase in the urea cycle, promoting the conversion of ammonia to urea and improving nitrogen utilization. mdpi.com While N-carbamoyl-L-leucine's direct effect on urea cycle enzymes is not established, its potential to modulate nitrogen balance through similar mechanisms warrants investigation. mdpi.com The regulation of muscle protein synthesis and breakdown, in which leucine plays a key signaling role, is also a major component of whole-body nitrogen balance. scielo.brscielo.br

Hypothetical Involvement in Leucine Catabolism and Anabolism Pathways

Interactions with Cellular Regulatory Pathways in Model Systems

Leucine itself is a well-established signaling molecule, particularly in the regulation of protein synthesis and cell growth through the mTOR pathway. nih.gov Given that N-Carbamoyl-L-Leucine can be enzymatically converted to L-leucine, it is plausible that it could indirectly influence these same pathways.

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. frontiersin.org mTOR exists in two distinct complexes, mTORC1 and mTORC2. imrpress.com mTORC1 is acutely sensitive to amino acid levels, particularly leucine, and its activation is a key step in initiating protein synthesis. scielo.brfrontiersin.org Leucine promotes the activation of mTORC1, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn stimulates mRNA translation. mdpi.comnih.gov

The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. frontiersin.org Generally, AMPK is activated under conditions of low energy (high AMP/ATP ratio) and acts to inhibit anabolic processes, including mTORC1 signaling, to conserve energy. nih.gov Some studies suggest that leucine can also influence AMPK signaling, although the effects can be complex and context-dependent. nih.govnih.gov

Given that L-carbamoylases can hydrolyze N-Carbamoyl-L-Leucine to L-leucine, it is hypothesized that N-Carbamoyl-L-Leucine could serve as a precursor that, upon conversion, indirectly activates mTORC1 signaling. nih.gov This would be dependent on the activity of the specific L-carbamoylase in the given cell type. Direct modulation of mTOR or AMPK by N-Carbamoyl-L-Leucine itself has not been extensively studied, but it remains a possibility that the carbamoylated form could have unique interactions with components of these signaling cascades.

Table 1: Key Proteins in Leucine-Modulated Signaling Pathways

| Protein | Pathway | Function in Relation to Leucine/Growth | Potential Interaction with N-Carbamoyl-L-Leucine |

|---|---|---|---|

| mTORC1 | mTOR Signaling | Central regulator of cell growth; activated by leucine. aging-us.com | Indirectly activated upon conversion of N-Carbamoyl-L-Leucine to leucine. |

| S6K1 | mTOR Signaling | Downstream target of mTORC1; promotes protein synthesis. nih.gov | Phosphorylation increased by indirect mTORC1 activation. |

| 4E-BP1 | mTOR Signaling | Downstream target of mTORC1; its inhibition allows translation initiation. mdpi.com | Phosphorylation increased by indirect mTORC1 activation. |

| AMPK | Energy Sensing | Activated by low energy status; generally opposes mTORC1 signaling. nih.gov | May be indirectly modulated by changes in cellular energy status or leucine levels. nih.gov |

The primary mechanism by which leucine stimulates protein synthesis is through the enhancement of mRNA translation initiation via the mTORC1 pathway. scielo.brscielo.br In various cell models, the addition of leucine has been shown to increase the rate of protein synthesis. nih.gov This effect is largely dependent on the phosphorylation of S6K1 and 4E-BP1. mdpi.com

Therefore, in cellular models containing active L-carbamoylases, the administration of N-Carbamoyl-L-Leucine would be expected to increase protein synthesis rates, mirroring the effects of L-leucine. The magnitude and kinetics of this effect would depend on the rate of enzymatic conversion of N-Carbamoyl-L-Leucine to L-leucine. Cell-free translation systems could also be utilized to dissect the direct effects of N-Carbamoyl-L-Leucine versus L-leucine on the translational machinery.

Beyond its effects on translation, leucine and its metabolites may also influence gene expression at the transcriptional level. The modulation of signaling pathways like mTOR and AMPK can lead to downstream changes in the activity of transcription factors that regulate genes involved in metabolism, mitochondrial biogenesis, and other cellular processes. frontiersin.orgnih.gov While less studied, it is plausible that a sustained flux of leucine from N-Carbamoyl-L-Leucine could lead to adaptive changes in gene expression related to protein metabolism and energy homeostasis.

Table 2: Research Findings on Leucine's Influence on Protein Synthesis

| Model System | Finding | Key Pathway Implicated | Reference |

|---|---|---|---|

| Human Muscle | Leucine stimulates muscle protein synthesis independently of other amino acids. nih.gov | mTORC1 | nih.gov |

| Rat Skeletal Muscle | Leucine supplementation extends the duration of post-meal muscle protein synthesis. nih.gov | mTORC1, AMPK | nih.gov |

| Adipose Tissue, Liver, Heart | Oral leucine administration increases protein synthesis. nih.gov | mTORC1 | nih.gov |

Molecular Modeling and Computational Studies of N Carbamoyl L Leucine Interactions

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of N-Carbamoyl-L-Leucine, such as its electronic structure, conformational preferences, and vibrational spectra.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. diva-portal.orgnih.gov For N-Carbamoyl-L-Leucine, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G*, 6-311++G**), can elucidate its three-dimensional structure and conformational landscape. nih.govresearchgate.netscholarpublishing.org An extensive exploration of the conformational space of the parent amino acid, leucine (B10760876), has been performed using DFT, identifying numerous stable conformers in the gas phase. nih.govresearchgate.net Such studies can be extended to N-Carbamoyl-L-Leucine to understand how the addition of the carbamoyl (B1232498) group influences its preferred geometry.

DFT calculations are also instrumental in predicting vibrational spectra (infrared and Raman). nih.govresearchgate.net By calculating the vibrational frequencies, researchers can assign spectral bands observed in experiments to specific molecular motions, aiding in the structural characterization of the compound. nih.gov For instance, studies on similar amino acid derivatives have successfully correlated theoretical vibrational spectra with experimental data. nih.gov

The reactivity of N-Carbamoyl-L-Leucine can also be assessed using DFT-based descriptors. These calculations can predict thermodynamic properties and potential reaction pathways, such as hydrolysis barriers, providing insights into its stability and metabolic fate.

To understand the behavior of N-Carbamoyl-L-Leucine in a biological environment, it is crucial to consider the effects of the surrounding solvent, typically water. Solvation models are employed in conjunction with quantum chemical calculations to simulate these effects.

The Polarized Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. nih.gov This approach has been successfully applied to study the conformational preferences of peptides in aqueous solutions, demonstrating that it can provide a more accurate representation of their behavior compared to gas-phase calculations. nih.gov For N-Carbamoyl-L-Leucine, PCM can be used to investigate how the aqueous environment influences its conformational equilibrium and the relative energies of different conformers. researchgate.net

Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture of solute-solvent interactions. nih.gov Molecular dynamics simulations often employ explicit water models to study the hydration shell around amino acids and the specific hydrogen bonding networks that are formed. nih.gov Such studies reveal that the cavity created by an amino acid in water can have a complex, branched shape extending away from the solute. nih.gov Combining DFT with explicit solvent molecules allows for a detailed analysis of the geometric and vibrational properties of hydrated N-Carbamoyl-L-Leucine. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Vibrational Spectra, and Conformational Analysis

Molecular Docking Simulations with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. mdpi.com This method is crucial for understanding the molecular basis of N-Carbamoyl-L-Leucine's biological activity.

Molecular docking simulations can predict how N-Carbamoyl-L-Leucine fits into the active site of a target enzyme, such as a carbamoylase. nih.govmdpi.com These simulations calculate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. mdpi.com For example, docking studies of various N-carbamoyl-D-amino acids with D-carbamoylase have been used to predict their binding affinities and identify potential substrates. mdpi.com Although N-Carbamoyl-L-Leucine is not a substrate for D-carbamoylases, similar docking approaches can be applied to L-carbamoylases to predict its binding mode and affinity. nih.govmdpi.com The simulations reveal the specific orientation of the ligand within the binding pocket that results in the most favorable interactions. mdpi.com

A key outcome of molecular docking is the identification of the specific amino acid residues within the active site that interact with the ligand. nih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.comnih.gov For instance, in the interaction of N-carbamoyl-D-tryptophan with D-carbamoylase, docking studies identified key hydrogen bonds with residues Arg176 and Asn173. nih.govmdpi.com Similarly, for N-Carbamoyl-L-Leucine, docking simulations with its target L-carbamoylase would reveal the crucial residues responsible for its recognition and binding. This information is vital for understanding the enzyme's substrate specificity and for designing new inhibitors or more efficient enzymes for biotechnological applications. csic.esnih.gov

Prediction of Binding Modes, Affinities, and Orientations within Active Sites

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between N-Carbamoyl-L-Leucine and its biological targets over time. uinjkt.ac.idscielo.org.co By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and fluctuations of both the ligand and the protein.

Analysis of Dynamic Stability and Flexibility of Ligand-Enzyme Complexes

Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand-enzyme complex over time. By simulating the movements of atoms, researchers can assess how the binding of a ligand affects the enzyme's structural integrity and flexibility. Key metrics used in this analysis include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Detailed MD simulation studies on carbamoylase enzymes offer a window into the dynamic behavior of these complexes. For instance, a 100-nanosecond simulation of a D-carbamoylase in complex with a bulky substrate, N-carbamoyl-D-tryptophan, revealed rapid stabilization of the protein-ligand complex within approximately 50 nanoseconds. mdpi.comnih.gov The RMSD of the complex's backbone atoms is monitored to track its deviation from the initial structure, with a plateau in the RMSD value indicating that the complex has reached a stable equilibrium. nih.gov

In one such study, the average RMSD for the enzyme alone was 0.26 nm, while the complex with the N-carbamoyl-D-tryptophan ligand showed a slightly higher average RMSD of 0.33 nm, suggesting a small increase in flexibility upon ligand binding. nih.gov This stability is crucial for the enzyme to carry out its catalytic function effectively. mdpi.comnih.gov

| System Simulated | Average RMSD (nm) | Stabilization Time (ns) |

| D-Carbamoylase (Apo) | 0.26 | Not Applicable |

| D-Carbamoylase/N-Carbamoyl-D-Tryptophan Complex | 0.33 | ~50 |

This table presents data from a representative study on a related N-carbamoyl-amino acid complex with D-carbamoylase, illustrating the typical values and stabilization times observed in such simulations. nih.gov

Further analysis of flexibility is achieved by calculating the Root Mean Square Fluctuation (RMSF) for individual amino acid residues. RMSF analysis helps identify regions of the enzyme that become more or less flexible upon ligand binding. While specific data for N-Carbamoyl-L-Leucine complexes is limited, studies on homologous systems show that residues in the binding pocket and in flexible loops often exhibit significant changes in their fluctuation patterns, which is essential for substrate accommodation and product release.

Elucidation of Conformational Changes and Water-Mediated Interactions at the Binding Interface

The binding of a substrate to an enzyme's active site is rarely a simple lock-and-key event. It often induces significant conformational changes in the protein structure. These changes are critical for catalysis, properly orienting the substrate and the catalytic residues. For transcarbamoylase enzymes, substrate binding can cause a "closure" of the domains, bringing them closer together to create a catalytically competent active site. nih.gov For example, in Escherichia coli ornithine transcarbamoylase, the binding of a substrate analog leads to the closure of its two domains, with a specific loop (the 240s loop) undergoing the most significant conformational shift. nih.gov

However, the specific structure of the ligand plays a crucial role. For N-Carbamoyl-L-Leucine, its bulky, branched side chain can create steric hindrance within the active site of some enzymes. worktribe.com Studies on N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter (RrCbAA) showed that the enzyme has very low activity against N-Carbamoyl-L-Leucine. worktribe.com This is attributed to steric clashes within a tight active site cleft, which prevents the ligand from binding in a productive conformation and inducing the necessary conformational changes for catalysis. worktribe.com

Water molecules at the binding interface play a multifaceted and critical role in mediating the interaction between the ligand and the enzyme. nih.govfrontiersin.org These interactions can significantly influence binding affinity and specificity. nih.gov

Key Roles of Water Molecules at the Binding Interface:

| Interaction Type | Description | Relevance to N-Carbamoyl-L-Leucine |

| Bridging Hydrogen Bonds | A water molecule forms hydrogen bonds with both the ligand and the enzyme, effectively "bridging" the two. bakerlab.org | Can stabilize the complex by connecting the carbamoyl group or backbone atoms of the ligand to polar residues in the active site. |

| Hydrophobic Effect | The presence of water drives nonpolar groups, like the leucine side chain, to associate with each other to minimize their disruptive effect on the water hydrogen-bond network. buffalo.edu | The burying of the nonpolar leucine side chain into a hydrophobic pocket of the enzyme is a primary driving force for binding. buffalo.edu |

| Destabilizing Interactions | In some contexts, water-mediated interactions can be unfavorable for the association of nonpolar groups, challenging the classical view of hydrophobic interactions as the sole driving force. nih.gov | The precise energetic contribution of water displacement versus direct dispersion forces is complex and requires advanced computational analysis. nih.gov |

| Modulating Flexibility | Water molecules can lubricate the movement of protein domains and loops, facilitating the conformational changes required for substrate binding and release. frontiersin.org | Water may play a role in the dynamics of loops near the active site that must move to accommodate the bulky leucine side chain. |

The interplay between direct protein-ligand contacts and these water-mediated interactions ultimately determines the stability of the complex and the efficiency of the enzymatic reaction. nih.gov Understanding these subtle effects through computational studies is essential for efforts in enzyme engineering and the design of novel biocatalytic processes.

Advanced Research Applications and Future Perspectives for N Carbamoyl L Leucine

Role in Advanced Organic and Peptide Synthesis Strategies

The chemical reactivity of the N-carbamoyl group lends itself to innovative applications in the synthesis of peptides and polymers, offering alternatives to more traditional methods.

Utilization as a Reversible N-Protective Group in Peptide Synthesis

In the controlled, stepwise synthesis of peptides, protecting the α-amino group of an amino acid is a critical step to ensure specific bond formation. libretexts.org While groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are the standards for their clean and selective removal, the N-carbamoyl group presents a different paradigm. libretexts.orgnih.govwikipedia.org

The primary utility of the N-carbamoyl group in synthesis is not as a conventionally reversible protecting group in modern solid-phase peptide synthesis (SPPS). Instead, its reactivity is leveraged in other ways. In prebiotic chemistry models, N-carbamoyl amino acids (CAAs) are considered potential precursors for the formation of peptides. researchgate.net Studies suggest that under activating conditions, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-carbamoyl amino acids can cyclize to form intermediates like 2-amino-5(4H)-oxazolones. researchgate.net This cyclization facilitates the elongation of the peptide chain from the C-terminus, positioning the carbamoyl (B1232498) group as an initiator of peptide synthesis rather than a temporary, removable shield. researchgate.net This contrasts with the N-terminal elongation common in SPPS.

Precursor for N-Carboxyanhydrides (NCAs) in Controlled Polymerization Reactions

A significant and highly promising application of N-Carbamoyl-L-leucine is its use as a direct precursor for the synthesis of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. wikipedia.orgnih.govwiley.com NCAs are crucial monomers for producing polypeptides through ring-opening polymerization. wikipedia.orgwiley.com

Traditionally, NCAs are synthesized by treating amino acids with phosgene (B1210022) or its derivatives, a method that involves hazardous materials and can lead to impurities. wikipedia.org A more efficient and safer process involves the nitrosation of N-carbamoyl amino acids. nih.govresearchgate.netresearchgate.net In this method, solid N-Carbamoyl-L-leucine is treated with a gaseous mixture of nitrogen oxides (NOx), such as a 4:1 mix of NO and O₂, or nitrosyl chloride (NOCl), in a suitable solvent like toluene (B28343). nih.govresearchgate.net This reaction proceeds rapidly at room temperature and yields L-leucine-NCA in high purity and quantity. researchgate.net The polar side products are easily removed during work-up and crystallization, resulting in a monomer well-suited for controlled polymerizations. nih.govresearchgate.net This method's efficiency and avoidance of harsh reagents make it an economically and environmentally attractive route for producing polypeptides. researchgate.net

| Feature | N-Carbamoyl Amino Acid (CAA) Nitrosation | Traditional Phosgenation (Leuchs Method) |

| Primary Reagent | Gaseous NOx (e.g., NO + O₂, NOCl) nih.govresearchgate.net | Phosgene (COCl₂) or its trimer (triphosgene) wikipedia.org |

| Reaction Conditions | Room temperature, often solvent-free or in toluene researchgate.netresearchgate.net | Elevated temperatures (50-70 °C) in vacuum for some methods wikipedia.org |

| Safety Profile | Avoids highly toxic and corrosive phosgene researchgate.net | Involves highly hazardous and moisture-sensitive reagents |